Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate is a key intermediate in the synthesis of Favipiravir (also known as T-705, Avigan), a broad-spectrum antiviral drug. [, ] Favipiravir has demonstrated antiviral activity against a range of RNA viruses, including influenza, Ebola, and SARS-CoV-2. [, , ] This compound acts as a pyrazine carboxamide derivative, specifically targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. [, ]
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate is classified as:
The synthesis of methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate can be achieved through various methods, generally involving multi-step organic reactions. A notable synthetic route includes:
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate has a distinct molecular structure characterized by:
The molecule exhibits a planar conformation due to resonance stabilization within the pyrazine ring, enhancing its reactivity and interaction with biological targets.
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate participates in various chemical reactions, primarily due to its functional groups:
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate acts primarily as an inhibitor of RNA polymerase, which is crucial for viral replication. Its mechanism involves:
The physical and chemical properties of methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate include:
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate has significant applications in various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3